

6-Aminofluorescein: An In-depth Technical Guide to Fluorescent Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Aminofluorescein

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminofluorescein (6-AF) is a versatile and widely utilized fluorescent dye belonging to the fluorescein family. Its robust fluorescent properties, including a high quantum yield and strong absorption in the visible spectrum, make it an invaluable tool for labeling a diverse range of biomolecules. This technical guide provides a comprehensive overview of **6-**

Aminofluorescein, including its physicochemical and fluorescent properties, detailed protocols for labeling proteins, antibodies, and nucleic acids, and its applications in various research and drug development contexts.

Physicochemical and Fluorescent Properties of 6-Aminofluorescein

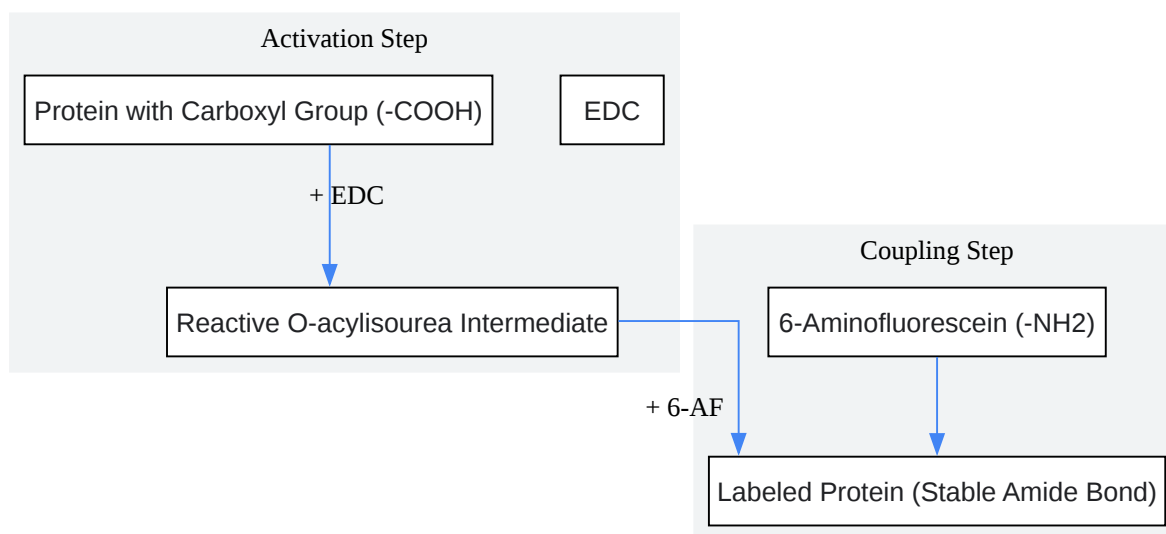
6-Aminofluorescein is characterized by its amine-reactive group, which allows for covalent conjugation to various functional groups on target molecules. Its fluorescence is characterized by a distinct excitation and emission profile, making it suitable for detection with standard fluorescence microscopy and flow cytometry equipment.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₃ NO ₅	[1]
Molecular Weight	347.32 g/mol	[1][2]
Appearance	Yellow to orange powder	[1][3]
Excitation Maximum (λ _{ex})	~490 nm	
Emission Maximum (λ _{em})	~520 nm	
Solubility	Soluble in methanol and DMSO	[4]
Purity	≥98% (HPLC)	[1][3]

Principles of 6-Aminofluorescein Labeling

The primary amine group on the **6-Aminofluorescein** molecule is the key to its utility as a labeling reagent. This amine group can be covalently coupled to various functional groups on biomolecules, most commonly carboxyl groups and aldehyde groups. The choice of coupling chemistry depends on the target molecule and the available functional groups.

For instance, in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxyl groups on a protein can be activated to form a reactive intermediate that readily couples with the amine group of 6-AF, forming a stable amide bond.



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Caption: General workflow for labeling a protein with **6-Aminofluorescein** using EDC chemistry.

Experimental Protocols

The following are detailed protocols for labeling proteins, antibodies, and nucleic acids with **6-Aminofluorescein**. These protocols are intended as a starting point and may require optimization based on the specific biomolecule and experimental conditions.

Protein Labeling with 6-Aminofluorescein

This protocol describes the labeling of a generic protein with available carboxyl groups using EDC chemistry.

Materials:

- Protein of interest (in an amine-free buffer, e.g., MES or PBS)

- **6-Aminofluorescein (6-AF)**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance coupling efficiency)
- Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Sephadex G-25)
- Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- **Prepare 6-AF Solution:** Dissolve **6-Aminofluorescein** in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).
- **Prepare EDC/NHS Solution:** Immediately before use, prepare a 10 mg/mL solution of EDC and, if used, NHS in the Reaction Buffer.
- **Activation of Protein:** Add a 10-20 fold molar excess of EDC (and NHS) to the protein solution. Incubate for 15 minutes at room temperature.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the 6-AF solution to the activated protein solution.
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature, protected from light.
- **Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes.

- **Purification:** Separate the labeled protein from unreacted 6-AF and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 490 nm (for 6-AF).

Antibody Labeling with 6-Aminofluorescein

This protocol is a modification of the general protein labeling protocol, optimized for antibodies. [\[5\]](#)

Materials:

- Antibody (in amine-free buffer like PBS)
- **6-Aminofluorescein**
- EDC and Sulfo-NHS
- Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- DMSO
- Desalting column

Procedure:

- **Buffer Exchange:** If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
- **Prepare Reagents:** Prepare stock solutions of 6-AF in DMSO (10 mg/mL) and EDC/Sulfo-NHS in water (10 mg/mL) immediately before use.
- **Reaction Setup:** In a microcentrifuge tube, combine the antibody solution with a 20-fold molar excess of EDC and Sulfo-NHS.

- Add 6-AF: Immediately add a 10 to 20-fold molar excess of the 6-AF stock solution to the antibody mixture.
- Incubation: Incubate for 1-2 hours at room temperature, protected from light.
- Purification: Remove unreacted dye and reagents using a desalting column equilibrated with PBS.
- Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Nucleic Acid Labeling with 6-Aminofluorescein

This protocol describes a method for labeling DNA with **6-Aminofluorescein**, which often involves the introduction of an amine group to the DNA first.^[6]

Materials:

- Amine-modified DNA
- **6-Aminofluorescein**
- EDC and Sulfo-NHS
- Labeling Buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
- DMSO
- Ethanol
- 3 M Sodium Acetate

Procedure:

- Prepare Amine-Modified DNA: Synthesize or purchase DNA with a 5' or 3' amine modification.
- Prepare 6-AF Solution: Dissolve **6-Aminofluorescein** in DMSO to a concentration of 10 mg/mL.

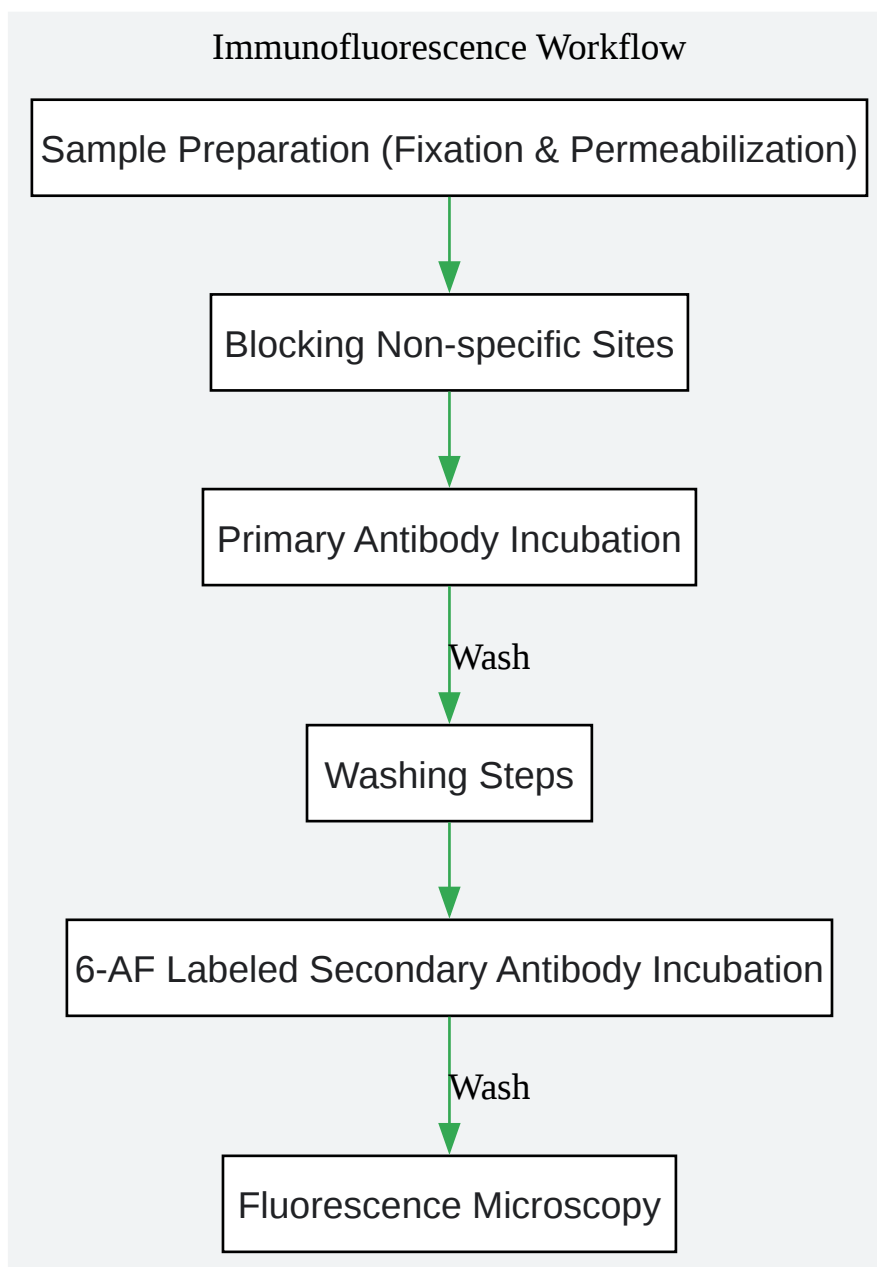
- Prepare EDC/Sulfo-NHS Solution: Prepare a fresh solution of EDC and Sulfo-NHS in the Labeling Buffer.
- Labeling Reaction:
 - Dissolve the amine-modified DNA in the Labeling Buffer.
 - Add a 50-fold molar excess of the 6-AF solution.
 - Add a 20-fold molar excess of the EDC/Sulfo-NHS solution.
- Incubation: Incubate the reaction for 4-16 hours at room temperature in the dark.
- Purification:
 - Precipitate the labeled DNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold absolute ethanol.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend in a suitable buffer (e.g., TE buffer).
 - Alternatively, purify using a suitable chromatography column.

Applications of 6-Aminofluorescein Labeled Biomolecules

6-Aminofluorescein labeled molecules are instrumental in a variety of biological and biomedical research applications.

Fluorescence Microscopy and Cellular Imaging

6-AF labeled antibodies and other probes are widely used in immunofluorescence to visualize the localization of specific proteins within cells and tissues.^{[3][7][8][9]} The bright fluorescence of 6-AF allows for high-contrast imaging of cellular structures.



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Caption: A typical workflow for indirect immunofluorescence using a 6-AF labeled secondary antibody.

Flow Cytometry

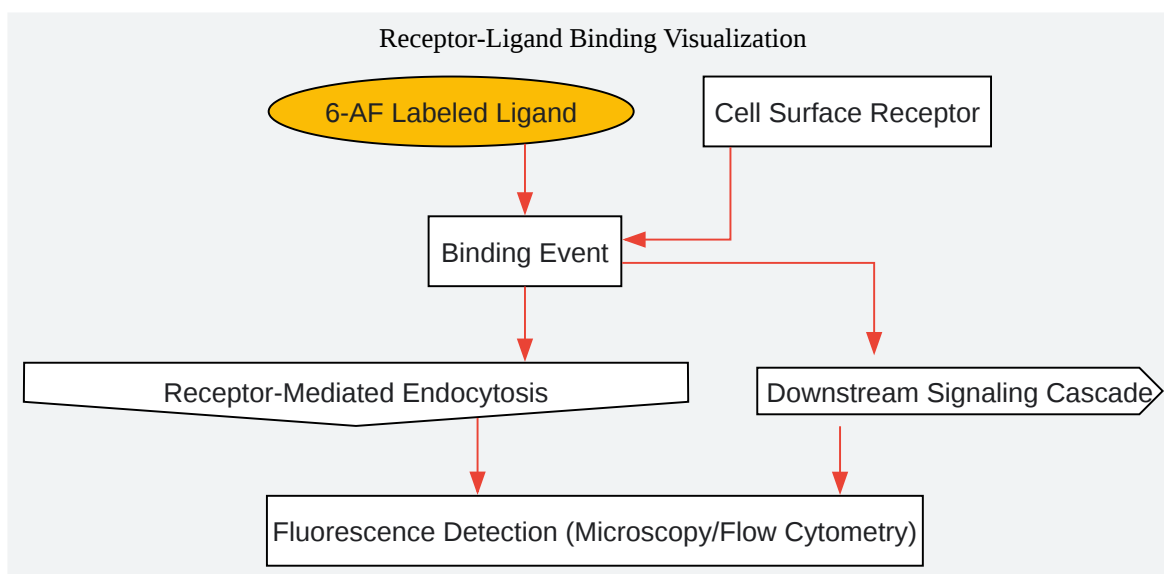
In flow cytometry, 6-AF labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[3]

Immunoassays (ELISA)

6-Aminofluorescein can be used in the development of fluorescence-based Enzyme-Linked Immunosorbent Assays (ELISAs). In this format, a 6-AF labeled detection antibody provides a fluorescent signal that is proportional to the amount of analyte present.

Visualizing Receptor-Ligand Interactions

Fluorescently labeled ligands, using dyes like **6-Aminofluorescein**, are powerful tools for studying receptor-ligand binding events on the cell surface.[10][11][12][13] This allows for the visualization and quantification of receptor distribution and dynamics.



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Caption: A simplified signaling pathway illustrating the use of a 6-AF labeled ligand to study receptor binding and downstream events.

Conclusion

6-Aminofluorescein remains a cornerstone fluorescent dye for the labeling of biomolecules in a wide array of research and diagnostic applications. Its favorable spectral properties, coupled with straightforward and versatile conjugation chemistries, ensure its continued relevance in the fields of cell biology, immunology, and drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize **6-Aminofluorescein** in their experimental workflows.

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- To cite this document: BenchChem. [6-Aminofluorescein: An In-depth Technical Guide to Fluorescent Labeling]. BenchChem, [2025]. [Online PDF]. Available at:

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